1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 1-methanesulfonyl-4-methoxypiperidine. This can be achieved by reacting piperidine with methanesulfonyl chloride and methanol under basic conditions.
Coupling with Ethoxyphenyl Isocyanate: The next step involves the reaction of the piperidine derivative with 2-ethoxyphenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane, under mild heating and with a suitable catalyst to facilitate the coupling.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide or to reduce the urea moiety.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are typically used.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry: It may be used in the production of specialty chemicals or as a component in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism by which 1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can influence its biological activity.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea: This compound is similar but has a methoxy group instead of an ethoxy group on the aromatic ring.
1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-hydroxypiperidin-4-yl)methyl]urea: This variant has a hydroxyl group instead of a methoxy group on the piperidine ring.
Uniqueness: 1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is unique due to the specific combination of functional groups, which can influence its reactivity and interactions. The ethoxy group on the aromatic ring and the methanesulfonyl group on the piperidine ring provide distinct chemical properties that can be leveraged in various applications.
This detailed overview highlights the synthesis, reactions, applications, and unique aspects of this compound, providing a comprehensive understanding of this compound
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-25-15-8-6-5-7-14(15)19-16(21)18-13-17(24-2)9-11-20(12-10-17)26(3,22)23/h5-8H,4,9-13H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUATQFMGARNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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